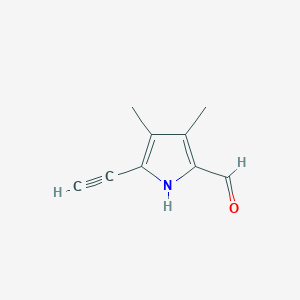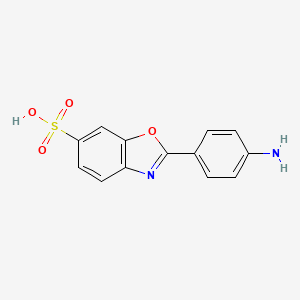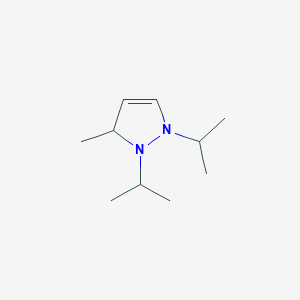
5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-phenylisobenzofuran-1-carbonitrile is an organic compound with the molecular formula C15H8ClNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by chlorination and phenylation reactions .
Industrial Production Methods
Industrial production of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-phenylisobenzofuran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Applications De Recherche Scientifique
5-Chloro-3-phenylisobenzofuran-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mécanisme D'action
The mechanism of action of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-phenyl-2,1-benzisoxazole
- 5-Chloro-3-phenylbenzo[c]isoxazole
- 3-Phenyl-5-chloro-benzoisoxazole
Uniqueness
5-Chloro-3-phenylisobenzofuran-1-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
61295-26-9 |
|---|---|
Formule moléculaire |
C15H8ClNO |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
5-chloro-3-phenyl-2-benzofuran-1-carbonitrile |
InChI |
InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
YCUPAIPSUNNQNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(O2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


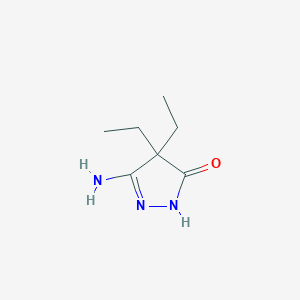
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

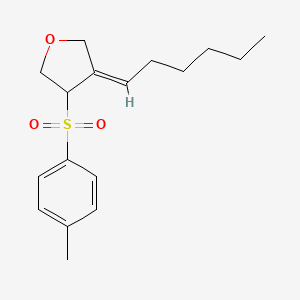
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
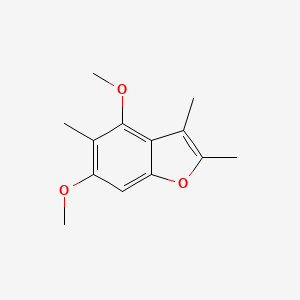
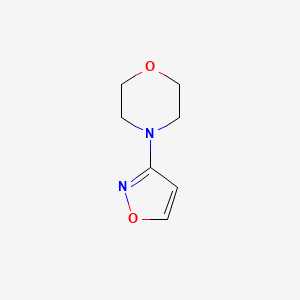

![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
